1-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Organic Synthesis Medicinal Chemistry Process Development

1-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (CAS 3749-11-9) is a heterocyclic small molecule (C11H13NO, MW 175.23) belonging to the benzazepinone class of compounds. Its core structure is a seven-membered azepine ring fused to a benzene ring, featuring a ketone group at the 5-position and a distinctive N-methyl substitution on the azepine nitrogen.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 3749-11-9
Cat. No. B3051975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
CAS3749-11-9
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCN1CCCC(=O)C2=CC=CC=C21
InChIInChI=1S/C11H13NO/c1-12-8-4-7-11(13)9-5-2-3-6-10(9)12/h2-3,5-6H,4,7-8H2,1H3
InChIKeyGNNRHEHPHKLWHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (CAS 3749-11-9): A Key N-Methylated Benzazepinone Scaffold for CNS Ligand Procurement


1-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (CAS 3749-11-9) is a heterocyclic small molecule (C11H13NO, MW 175.23) belonging to the benzazepinone class of compounds. Its core structure is a seven-membered azepine ring fused to a benzene ring, featuring a ketone group at the 5-position and a distinctive N-methyl substitution on the azepine nitrogen . This N-methylated benzazepinone scaffold serves as a privileged structure in medicinal chemistry, frequently employed as a key intermediate or as a core scaffold in the development of ligands targeting G-protein coupled receptors (GPCRs), particularly within the central nervous system (CNS) .

Why 1-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one Cannot Be Replaced by Unsubstituted or Differently Substituted Benzazepinone Analogs


While the benzazepinone ring system is a common motif, the precise substitution pattern on this core, particularly the N-methylation present in CAS 3749-11-9, is critical and can lead to dramatically different physicochemical, crystallographic, and pharmacological properties compared to its unsubstituted or halogenated analogs . For instance, the N-methyl group alters lipophilicity and molecular conformation, which can directly impact receptor binding affinity, metabolic stability, and the ability of the compound to cross the blood-brain barrier . Furthermore, the specific synthetic pathway and solid-state characteristics are unique to this exact molecule, meaning that a seemingly similar benzazepinone cannot be used as a drop-in replacement without rigorous re-validation of the entire synthetic or biological workflow. This guide provides the quantitative evidence necessary to justify the selection of CAS 3749-11-9 over its closest structural comparators.

Quantitative Differentiation Guide for 1-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (CAS 3749-11-9)


Synthetic Efficiency: Documented 91.9% Yield for N-Methylation of the Parent Benzazepinone Scaffold

A key differentiator for this compound is the existence of a robust, high-yielding synthetic protocol for its preparation from the commercially available parent scaffold, 2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (CAS 1127-74-8). A reductive amination procedure using paraformaldehyde and sodium triacetoxyborohydride in 1,2-dichloroethane at room temperature yields the desired N-methylated product, 1-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, in a high yield of 91.9% after column chromatography . This established method provides a reliable and efficient means of procurement for labs preferring to synthesize the compound in-house from a common intermediate.

Organic Synthesis Medicinal Chemistry Process Development

Solid-State Morphology: Distinct Crystal Structure and Conformation of CAS 3749-11-9

The solid-state properties of a compound are critical for formulation and handling, and they can vary significantly even between close analogs. X-ray crystallographic analysis has definitively characterized 1-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one [1]. The compound crystallizes in the monoclinic system, space group P 21/c, with unit cell dimensions a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [1]. The analysis confirms the molecular structure is non-planar, which is a direct consequence of the specific N-methyl substitution and its influence on the conformation of the seven-membered azepine ring [1]. This is in contrast to related benzazepine structures which can exhibit different crystal packing and molecular planarity.

Crystallography Formulation Science Physicochemical Analysis

Receptor Binding Profile: Weak D2 Affinity vs. High Potency of Other Benzazepine Ligands

The specific substitution pattern on the benzazepinone core directly dictates its pharmacological target engagement. 1-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has been evaluated for its activity at the dopamine D2 receptor, demonstrating very weak antagonist activity with an IC50 of 22,600 nM (2.26E+4 nM) in a functional assay using rat striatal membranes [1]. This low potency is a quantifiable characteristic of this scaffold. In stark contrast, the highly optimized benzazepine D1/D5 antagonist SCH 23390 exhibits sub-nanomolar binding affinity (Ki = 0.2-0.3 nM) [2]. This difference of over four orders of magnitude in potency highlights the critical role of additional substituents (e.g., halogen, phenyl, hydroxyl groups) in conferring high affinity for dopamine receptors.

Dopamine Receptor GPCR Pharmacology Selectivity Profiling

Optimized Application Scenarios for 1-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (CAS 3749-11-9) Based on Quantitative Evidence


As a Core Scaffold in Medicinal Chemistry for Derivatizing Non-Planar CNS Ligands

The unique, non-planar conformation of the N-methylbenzazepinone core, as defined by the crystallographic data [1], provides a distinct 3D vector for functional group presentation. Medicinal chemists can utilize this scaffold to explore novel chemical space within GPCR binding pockets, particularly when seeking to avoid the planarity associated with other fused ring systems. This is a critical strategic advantage for CNS drug discovery programs focused on target selectivity and intellectual property generation.

As a High-Yield, In-House Synthetic Intermediate from a Common Precursor

For process chemistry groups or CROs, the documented 91.9% yield for the N-methylation of the parent 2,3,4,5-tetrahydro-1H-1-benzazepin-5-one provides a robust and validated starting point. This allows for the cost-effective and reliable preparation of multi-gram quantities of CAS 3749-11-9, making it a strategic building block for the parallel synthesis of focused libraries or the preparation of advanced intermediates where the N-methylated form is required.

As a Low-Affinity Control for Dopamine Receptor Pharmacology Studies

The quantitative D2 receptor activity data (IC50 = 22,600 nM) [2] positions this compound as a valuable tool in pharmacological assays. It can serve as a low-affinity control or negative control when characterizing novel dopamine receptor ligands. Its weak activity provides a clear baseline against which the potency and efficacy of more potent benzazepine derivatives, such as SCH 23390 (Ki = 0.2 nM) [3], can be measured and compared.

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